Spiperone hydrochloride
Spiperone hydrochloride
5-HT and D2-like receptor antagonist. (IC50 values are 1.6 and 15 nM at 5-HT2 and 5-HT1C receptors, respectively. Ki values are 0.06 ( D2), 0.6 (D3), 0.08 (D4), ~ 350 (D1) and ~ 3500 nM (D5)). Potently enhances intracellular Ca2+ levels. Additionally activates Ca2+-activated Cl- channels (CaCC) to induce Cl- secretion.
5-HT2A serotonin and selective D2-like dopamine receptor antagonist (Ki values are 0.06, 0.6, 0.08, ~ 350, ~ 3500 nM for D2, D3, D4, D1 and D5 receptors respectively). Antipsychotic.
5-HT2A serotonin and selective D2-like dopamine receptor antagonist (Ki values are 0.06, 0.6, 0.08, ~ 350, ~ 3500 nM for D2, D3, D4, D1 and D5 receptors respectively). Antipsychotic.
Brand Name:
Vulcanchem
CAS No.:
2022-29-9
VCID:
VC0004298
InChI:
InChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H
SMILES:
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl
Molecular Formula:
C23H27ClFN3O2
Molecular Weight:
431.9 g/mol
Spiperone hydrochloride
CAS No.: 2022-29-9
Cat. No.: VC0004298
Molecular Formula: C23H27ClFN3O2
Molecular Weight: 431.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-HT and D2-like receptor antagonist. (IC50 values are 1.6 and 15 nM at 5-HT2 and 5-HT1C receptors, respectively. Ki values are 0.06 ( D2), 0.6 (D3), 0.08 (D4), ~ 350 (D1) and ~ 3500 nM (D5)). Potently enhances intracellular Ca2+ levels. Additionally activates Ca2+-activated Cl- channels (CaCC) to induce Cl- secretion. 5-HT2A serotonin and selective D2-like dopamine receptor antagonist (Ki values are 0.06, 0.6, 0.08, ~ 350, ~ 3500 nM for D2, D3, D4, D1 and D5 receptors respectively). Antipsychotic. |
|---|---|
| CAS No. | 2022-29-9 |
| Molecular Formula | C23H27ClFN3O2 |
| Molecular Weight | 431.9 g/mol |
| IUPAC Name | 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
| Standard InChI | InChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H |
| Standard InChI Key | QUIKMLCZZMOBLH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl |
| Canonical SMILES | C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl |
| Appearance | Assay:≥98%A solid |
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